N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopropyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-2-5-13-12(8-10)15-16(20-13)17(23)21(9-18-15)7-6-14(22)19-11-3-4-11/h2,5,8-9,11,20H,3-4,6-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUEUGYGSSFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its cyclopropyl group and propanamide moiety differentiate it from other indole derivatives, contributing to its unique properties .
Biological Activity
N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group and a pyrimido[5,4-b]indole moiety, which are significant in determining its biological interactions. The molecular formula can be represented as follows:
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O |
| Cyclopropyl Group | Present |
| Pyrimido Indole Core | Present |
Kinase Inhibition
Recent studies have explored the compound's inhibitory effects on various protein kinases. For instance, research indicated that derivatives of pyrimido[5,4-b]indoles exhibit varying degrees of inhibition against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3) .
Table 2: Inhibitory Potency Against Kinases
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| N-cyclopropyl derivative | CK1δ | 0.6 |
| N-cyclopropyl derivative | DYRK1A | 7.6 |
| Other derivatives | GSK3α/β | Inactive |
The data suggest that while some derivatives show promising inhibitory activity against CK1δ and DYRK1A, others remain inactive against GSK3α/β.
Antibacterial Activity
In addition to kinase inhibition, the compound's antibacterial properties have been evaluated. A related study demonstrated that compounds bearing similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 3: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity |
|---|---|---|
| N-cyclopropyl derivative | Staphylococcus aureus | Active |
| N-cyclopropyl derivative | Escherichia coli | Active |
The presence of specific functional groups appears to enhance the antibacterial efficacy of these compounds.
Case Study 1: Kinase Inhibition Profile
A study focused on synthesizing and evaluating various pyrimido[5,4-b]indole derivatives found that certain modifications could lead to improved potency against specific kinases. For example, the introduction of methyl groups at specific positions on the indole ring was correlated with enhanced activity against CK1δ .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of structurally similar compounds in a clinical setting. The results indicated that several derivatives exhibited significant activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in antibiotic resistance scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
